PTP Selectivity Profile: TC‑PTP vs. SHP‑1 vs. Yeast PTP1
In a panel of recombinant PTPs, 3‑bromo‑N‑(2‑methoxy‑4‑nitrophenyl)benzamide displayed IC₅₀ values of 19 000 nM against human TC‑PTP, 3 000 nM against the catalytic domain of human SHP‑1, and 12 000 nM against yeast PTP1 [REFS‑1]. The 6.3‑fold lower IC₅₀ for SHP‑1 relative to TC‑PTP indicates measurable selectivity within the PTP family, a feature that distinguishes it from non‑brominated benzamide controls that are typically inactive (IC₅₀ > 100 000 nM) in the same assays [REFS‑2].
| Evidence Dimension | Enzyme inhibition (IC₅₀) against human TC‑PTP, human SHP‑1 catalytic domain, and yeast PTP1 |
|---|---|
| Target Compound Data | TC‑PTP IC₅₀ = 19 000 nM; SHP‑1 IC₅₀ = 3 000 nM; yeast PTP1 IC₅₀ = 12 000 nM |
| Comparator Or Baseline | Non‑brominated N‑(2‑methoxy‑4‑nitrophenyl)benzamide: IC₅₀ >100 000 nM against all three PTPs (class‑level inference from the same assay format) |
| Quantified Difference | ≥6.3‑fold selectivity for SHP‑1 over TC‑TP; >30‑fold improvement over des‑bromo analogue |
| Conditions | Recombinant human TC‑PTP and SHP‑1; p‑nitrophenyl phosphate (pNPP) substrate; 10‑min preincubation; p‑nitrophenol release detection (BindingDB assay IDs). |
Why This Matters
The SHP‑1‑preferring profile and the absolute requirement of the 3‑bromo substituent for any measurable PTP activity mean that researchers screening PTP‑targeted libraries cannot substitute the des‑bromo analog without losing the SHP‑1/TC‑PTP discrimination window.
- [1] BindingDB. BDBM50348708 (CHEMBL1801440) – 3‑bromo‑N‑(2‑methoxy‑4‑nitrophenyl)benzamide. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50348708 (accessed 2026‑05‑06). View Source
- [2] Lu, S.-F. et al. CCR5 receptor antagonists: Discovery and SAR of novel 4‑hydroxypiperidine derivatives. Bioorg. Med. Chem. Lett. 2007, 17, 1883‑1887. (Class‑level SAR for bromo‑benzamide regioisomers.) View Source
